Ac-Yvad-cho

Übersicht

Beschreibung

Caspase-1 ist für die Spaltung von Pro-Interleukin-1β in seine aktive Form, Interleukin-1β, verantwortlich, die eine entscheidende Rolle bei der Entzündung spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Ac-YVAD-CHO wird durch Festphasenpeptidsynthese hergestellt, eine Methode, die üblicherweise für die Produktion von Peptiden verwendet wird. Die Synthese umfasst die sequentielle Zugabe geschützter Aminosäuren zu einem festen Harz, gefolgt von Deprotektion und Abspaltung vom Harz. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess umfasst automatisierte Peptidsynthesizer, die eine effiziente und hochdurchsatzfähige Produktion von Peptiden ermöglichen. Die Verwendung fortschrittlicher Reinigungsverfahren gewährleistet die hohe Reinheit des Endprodukts .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt hauptsächlich Hydrolyse- und Oxidationsreaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber in Gegenwart starker Säuren oder Basen hydrolysiert werden .

Häufige Reagenzien und Bedingungen

Hydrolyse: Starke Säuren oder Basen können this compound hydrolysieren und die Peptidbindungen brechen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei der Hydrolyse von this compound entstehen, sind die einzelnen Aminosäuren: N-Acetyl-L-Tyrosin, L-Valin, N-[(1S)-2-Carboxyl-1-Formylethyl]-L-Alanin und L-Alaninamid .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, Caspase-1 zu hemmen, weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:

Entzündungsforschung: this compound wird verwendet, um die Rolle von Caspase-1 in der Entzündungsreaktion zu untersuchen und potenzielle entzündungshemmende Therapien zu entwickeln.

Apoptose-Studien: Forscher verwenden this compound, um die Mechanismen der Apoptose und die Rolle von Caspase-1 beim programmierten Zelltod zu untersuchen.

Krebsforschung: This compound wird als potenzielles Therapeutikum in der Krebsbehandlung erforscht, da es die Entzündungsreaktion und die Apoptose modulieren kann.

Neurodegenerative Erkrankungen: Studien haben gezeigt, dass this compound Entzündungen und Zelltod in Modellen neurodegenerativer Erkrankungen reduzieren kann, was es zu einem potenziellen therapeutischen Kandidaten macht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle von Caspase-1 bindet und so dessen Aktivität hemmt. Diese Hemmung verhindert die Spaltung von Pro-Interleukin-1β in seine aktive Form, Interleukin-1β, und reduziert so die Entzündung. Zu den molekularen Zielstrukturen von this compound gehört der aktive Cysteinrest von Caspase-1, der für seine enzymatische Aktivität unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

Ac-YVAD-CHO is widely used in scientific research due to its ability to inhibit caspase-1. Some of its applications include:

Inflammation Research: this compound is used to study the role of caspase-1 in the inflammatory response and to develop potential anti-inflammatory therapies.

Apoptosis Studies: Researchers use this compound to investigate the mechanisms of apoptosis and the role of caspase-1 in programmed cell death.

Cancer Research: this compound is explored as a potential therapeutic agent in cancer treatment due to its ability to modulate the inflammatory response and apoptosis.

Neurodegenerative Diseases: Studies have shown that this compound can reduce inflammation and cell death in models of neurodegenerative diseases, making it a potential therapeutic candidate.

Wirkmechanismus

Target of Action

Ac-Yvad-cho, also known as Caspase-1 Inhibitor I, primarily targets Caspase-1 , an evolutionarily conserved enzyme . Caspase-1 is a cysteine protease that plays essential roles in modulating different biological processes, including apoptosis, proliferation, and inflammation .

Mode of Action

This compound is a potent, specific, and reversible inhibitor of Caspase-1 . It is a tetrapeptide sequence based on the target sequence of Caspase-1 in pro-IL-1β (YVHD) . This compound blocks inflammatory cell death in experimental models . It effectively blocks inflammasome activation and displays anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects .

Biochemical Pathways

The activation of Caspase-1 leads to the production of pro-inflammatory cytokines, interleukin-1β (IL-1β), and IL-18 . Dysregulation of Caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It is soluble in DMSO, DMF, and Ethanol . The working concentration for cell culture assays is 0.1–30 μg/ml .

Result of Action

The inhibition of Caspase-1 by this compound results in a reduction of apoptosis and an increase in cell survival . It has been shown to strongly inhibit apoptosis in certain cell lines . Moreover, it has been reported to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells in a mouse model of cerulein-induced acute pancreatitis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in THP-1 cells treated with α-hemolysin, this compound inhibited 99% of the activity induced by hemolysin at 1 μM . In another study, this compound at 100 μM protected cells against xanthine/xanthine-oxidase-induced loss of cell viability, caspase-1 cleavage, and increased IL-1β secretion .

Biochemische Analyse

Biochemical Properties

Ac-Yvad-cho plays a significant role in biochemical reactions, particularly in the inhibition of caspase-1 . It interacts with caspase-1, a cysteine-dependent protease, to inhibit its activity . This interaction is crucial in modulating various biological processes, including apoptosis and inflammation .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit caspase-1 . By inhibiting caspase-1, this compound can suppress the production of mature IL-1β . In pancreatic carcinoma cells, the inhibition of caspase-1 by this compound has been observed to lead to cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with caspase-1 . It binds to caspase-1, inhibiting its activity and subsequently suppressing the production of mature IL-1β . This inhibition of caspase-1 activity is a key aspect of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

It has been observed that this compound can effectively block inflammatory cell death in experimental models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound at a dosage of 12.5 µmol/kg has been shown to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, this compound can influence the metabolic pathways associated with the production of IL-1β .

Subcellular Localization

Yvadase activity, which is related to the function of this compound, has been observed in mitochondria of growing pollen tubes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ac-YVAD-CHO is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of advanced purification techniques ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-YVAD-CHO primarily undergoes hydrolysis and oxidation reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Hydrolysis: Strong acids or bases can hydrolyze this compound, breaking the peptide bonds.

Oxidation: Oxidizing agents can oxidize the amino acid residues in this compound, potentially altering its activity.

Major Products Formed

The major products formed from the hydrolysis of this compound are the individual amino acids: N-acetyl-L-tyrosine, L-valine, N-[(1S)-2-carboxyl-1-formylethyl]-L-alanine, and L-alaninamide .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-DEVD-CHO: Ein selektiver Inhibitor von Caspase-3, einem weiteren Enzym, das an der Apoptose beteiligt ist.

Z-VAD-FMK: Ein Breitband-Caspase-Inhibitor, der mehrere Caspasen, einschließlich Caspase-1, hemmt.

Einzigartigkeit von Ac-YVAD-CHO

This compound ist einzigartig aufgrund seiner hohen Spezifität und Wirksamkeit gegenüber Caspase-1. Im Gegensatz zu Breitbandinhibitoren hemmt this compound selektiv Caspase-1, ohne andere Caspasen zu beeinflussen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von Caspase-1 in verschiedenen biologischen Prozessen macht .

Eigenschaften

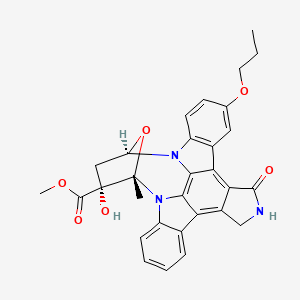

IUPAC Name |

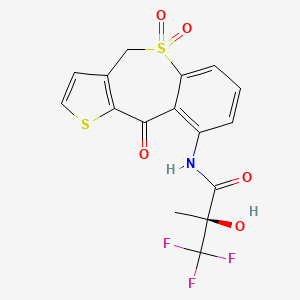

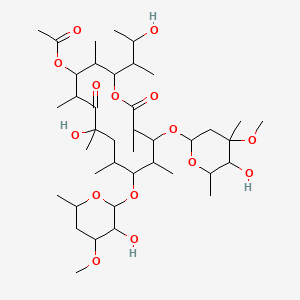

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIARALSGDVZEP-SJVNDZIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143313-51-3 | |

| Record name | L 709049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-709049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ac-YVAD-CHO primarily targets caspase-1 [, , ]. It acts as a competitive inhibitor, binding to the active site of caspase-1 and preventing it from cleaving its natural substrates, such as pro-interleukin-1β (pro-IL-1β) [, , ].

ANone: Inhibiting caspase-1 with this compound leads to decreased production of mature IL-1β and IL-18, cytokines that play crucial roles in inflammation [, , ]. Consequently, this compound can attenuate inflammatory responses in various models, including bacterial infection [, ], burn injury [], and allergic airway inflammation [].

ANone: While this compound is considered a relatively selective inhibitor of caspase-1, research suggests it might exert inhibitory effects on other caspases, albeit with lower potency [, , ]. For instance, it displayed some inhibitory activity against caspase-4 and caspase-5 in a study on zebrafish embryos [].

ANone: The molecular formula of this compound is C24H35N5O9, and its molecular weight is 537.57 g/mol.

ANone: this compound has shown efficacy in various in vitro and in vivo models. It has been successfully used to inhibit caspase-1 activity and reduce IL-1β production in cell cultures, including rat striatum [], mouse peritoneal macrophages [], and human monocytic THP.1 cells [].

ANone: In vivo studies have demonstrated the protective effects of this compound in animal models of various diseases. For instance, it attenuated lung inflammation in a rat model of burn injury [] and reduced airway inflammation in a murine model of asthma [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

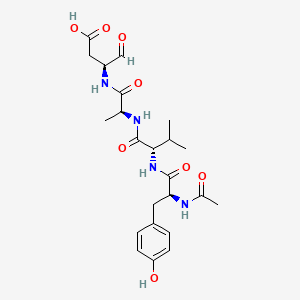

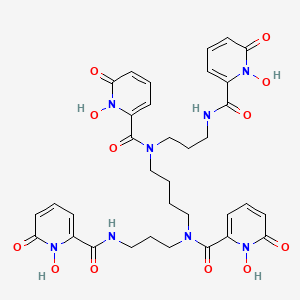

![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)